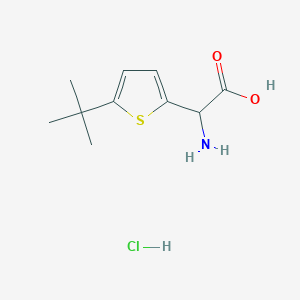
amino(5-tert-butyl-2-thienyl)acetic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amino(5-tert-butyl-2-thienyl)acetic acid hydrochloride, also known as ATB-346, is a non-steroidal anti-inflammatory drug (NSAID) that has shown potential as a safer alternative to traditional NSAIDs.
Wirkmechanismus
Amino(5-tert-butyl-2-thienyl)acetic acid hydrochloride is a prodrug that is selectively activated in inflamed tissues. It is converted to a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. By selectively inhibiting COX-2 in inflamed tissues, amino(5-tert-butyl-2-thienyl)acetic acid hydrochloride reduces inflammation and pain without affecting the production of prostaglandins that are important for normal physiological function.
Biochemical and Physiological Effects:
amino(5-tert-butyl-2-thienyl)acetic acid hydrochloride has been shown to have anti-inflammatory and analgesic effects in animal models of arthritis, without the gastrointestinal and cardiovascular side effects associated with traditional NSAIDs. It has also been shown to reduce inflammation in animal models of inflammatory bowel disease and chronic obstructive pulmonary disease. amino(5-tert-butyl-2-thienyl)acetic acid hydrochloride has been found to be well-tolerated in animal studies, with no adverse effects on liver or kidney function.
Vorteile Und Einschränkungen Für Laborexperimente
Amino(5-tert-butyl-2-thienyl)acetic acid hydrochloride has several advantages for lab experiments. It has been extensively studied in animal models of inflammation and has shown promising results as a safer alternative to traditional NSAIDs. However, there are also some limitations to using amino(5-tert-butyl-2-thienyl)acetic acid hydrochloride in lab experiments. It is a prodrug that is selectively activated in inflamed tissues, which may limit its effectiveness in certain experimental settings. Additionally, the hydrochloride salt of amino(5-tert-butyl-2-thienyl)acetic acid hydrochloride may have different properties than the free base, which could affect its pharmacological activity.
Zukünftige Richtungen
There are several future directions for research on amino(5-tert-butyl-2-thienyl)acetic acid hydrochloride. One area of interest is the potential use of amino(5-tert-butyl-2-thienyl)acetic acid hydrochloride in treating other inflammatory conditions, such as multiple sclerosis and Alzheimer's disease. Another area of interest is the development of more targeted delivery systems for amino(5-tert-butyl-2-thienyl)acetic acid hydrochloride, which could improve its effectiveness in certain experimental settings. Finally, further studies are needed to fully understand the mechanism of action of amino(5-tert-butyl-2-thienyl)acetic acid hydrochloride and its potential as a safer alternative to traditional NSAIDs.
Synthesemethoden
Amino(5-tert-butyl-2-thienyl)acetic acid hydrochloride is synthesized by reacting 5-tert-butyl-2-thiophenecarboxylic acid with ammonia to form 5-tert-butyl-2-thienylamine. The amine is then reacted with acetic anhydride to form amino(5-tert-butyl-2-thienyl)acetic acid, which is subsequently reacted with hydrochloric acid to form the hydrochloride salt of amino(5-tert-butyl-2-thienyl)acetic acid hydrochloride.
Wissenschaftliche Forschungsanwendungen
Amino(5-tert-butyl-2-thienyl)acetic acid hydrochloride has been extensively studied for its potential as a safer alternative to traditional NSAIDs. It has been shown to have anti-inflammatory and analgesic effects in animal models of arthritis, without the gastrointestinal and cardiovascular side effects associated with traditional NSAIDs. amino(5-tert-butyl-2-thienyl)acetic acid hydrochloride has also been studied for its potential in treating other inflammatory conditions, such as inflammatory bowel disease and chronic obstructive pulmonary disease.
Eigenschaften
IUPAC Name |
2-amino-2-(5-tert-butylthiophen-2-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S.ClH/c1-10(2,3)7-5-4-6(14-7)8(11)9(12)13;/h4-5,8H,11H2,1-3H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFDWORVMAZETR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(S1)C(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amino(5-tert-butyl-2-thienyl)acetic acid hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluoro-2-methylphenyl)-3-[1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6137208.png)

![6-butyl 8-ethyl 5-amino-2-methyl-3-oxo-7-(2-thienyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B6137222.png)
![(4-chloro-2-methylphenyl){1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B6137230.png)
![1-(4-methoxyphenyl)-4-{1-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinyl}piperazine](/img/structure/B6137236.png)
![N,N-diethyl-2-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B6137237.png)
![3-[3-(4-methyl-1-piperazinyl)propyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one dihydrochloride](/img/structure/B6137242.png)
![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B6137248.png)
![N-cyclohexyl-2-[(6-hydroxy-9H-purin-2-yl)thio]acetamide](/img/structure/B6137249.png)
![6-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6137270.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)piperazine](/img/structure/B6137274.png)
![3-[(cyclobutylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6137285.png)
![1-(mesityloxy)-3-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-2-propanol dihydrochloride](/img/structure/B6137294.png)
![1-(3-{3-[(cyclooctylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinol](/img/structure/B6137318.png)